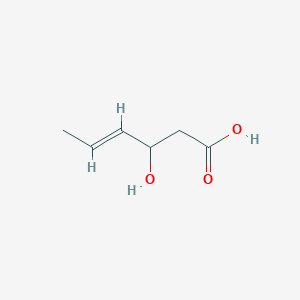

trans-3-Hydroxyhex-4-enoic acid

Description

BenchChem offers high-quality trans-3-Hydroxyhex-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Hydroxyhex-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxyhex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNGPVEUCUWSR-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26811-78-9 |

Source

|

| Record name | 4-Hexenoic acid, 3-hydroxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of trans-3-Hydroxyhex-4-enoic Acid

Topic: Synthesis of trans-3-Hydroxyhex-4-enoic Acid (CAS 26811-78-9) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (CAS 26811-78-9) is a critical allylic alcohol intermediate used primarily in the synthesis of macrocyclic lactone anthelmintics (e.g., Moxidectin impurities/standards) and as a monomer for functionalized polyhydroxyalkanoates (PHAs).[1][2] Its structure features a carboxylic acid head, a chiral hydroxyl group at C3, and a trans-configured alkene at C4.

This guide details two validated synthesis pathways:

-

The Reformatsky Route: A robust, scalable method for generating the racemic scaffold using standard laboratory reagents.

-

Enzymatic Kinetic Resolution: An advanced protocol for isolating high-purity enantiomers required for pharmaceutical applications.

Structural Analysis & Retrosynthesis

The target molecule presents two primary synthetic challenges: preserving the trans (E) geometry of the C4-C5 double bond and controlling the stereocenter at C3.

Retrosynthetic Strategy

The most logical disconnection involves breaking the C2-C3 bond. This reveals two synthons: a nucleophilic acetate equivalent (C1-C2) and an electrophilic aldehyde fragment (C3-C6).

-

Electrophile: trans-2-Butenal (Crotonaldehyde). This commercially available aldehyde already possesses the required trans-alkene geometry.

-

Nucleophile: Zinc enolate derived from Ethyl Bromoacetate (Reformatsky Reagent).

Figure 1: Retrosynthetic analysis identifying Crotonaldehyde and Ethyl Bromoacetate as key building blocks.

Primary Synthesis: The Reformatsky Protocol

Objective: Synthesis of racemic ethyl trans-3-hydroxyhex-4-enoate followed by hydrolysis. Why this route? Unlike Grignard reagents, the organozinc Reformatsky reagent is less basic and highly chemoselective for aldehydes, minimizing 1,4-addition (Michael addition) side products which are common with conjugated aldehydes like crotonaldehyde.

Reagents & Materials[3][4][5][6][7][8][9][10]

-

Substrate: trans-2-Butenal (Crotonaldehyde), >99%.

-

Reagent: Ethyl bromoacetate.[3]

-

Metal: Zinc dust (Activated).

-

Solvent: Anhydrous THF or Benzene/Toluene.

-

Catalyst: Iodine (crystal) or Trimethylsilyl chloride (TMSCl) for Zn activation.

Step-by-Step Protocol

Step 1: Zinc Activation (Critical)

The success of the Reformatsky reaction depends on the quality of the zinc surface.

-

Place Zinc dust (1.5 eq) in a flame-dried 3-neck flask under Nitrogen.

-

Activation: Add a crystal of Iodine or 5 mol% TMSCl. Heat gently with a heat gun until the iodine color fades or the zinc looks "bright."

-

Allow to cool to room temperature.

Step 2: Formation & Addition[4][5]

-

Suspend activated Zn in anhydrous THF (5 mL/g Zn).

-

Prepare a mixture of Ethyl bromoacetate (1.2 eq) and trans-2-Butenal (1.0 eq) in THF.

-

Initiation: Add 10% of the solution to the Zn suspension. Warm to 40-50°C. Initiation is marked by a vigorous exotherm and slight foaming.

-

Addition: Once initiated, add the remaining solution dropwise to maintain a gentle reflux (controlled by addition rate).

-

Reflux: After addition, reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the aldehyde.

Step 3: Quench & Workup

-

Cool reaction to 0°C.

-

Quench: Slowly add cold 1M HCl or saturated NH₄Cl. Note: Keep pH < 4 but avoid concentrated acid to prevent dehydration to the diene (sorbic acid derivative).

-

Extract with Diethyl Ether or EtOAc (3x).

-

Wash combined organics with NaHCO₃ (sat) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Vacuum distillation or Flash Chromatography (Silica, 10-20% EtOAc in Hexane).

-

Yield: Typically 65-80% of the ethyl ester.

-

Step 4: Hydrolysis to Acid

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq) at 0°C. Stir at RT for 4-6 hours.

-

Acidify carefully with 1M HCl to pH 2-3.

-

Extract with EtOAc, dry, and concentrate to yield trans-3-hydroxyhex-4-enoic acid.

Advanced Synthesis: Asymmetric Enzymatic Resolution

For pharmaceutical applications (e.g., Moxidectin standards), the racemic product from the Reformatsky route must be resolved. Enzymatic kinetic resolution is superior to chemical asymmetric synthesis for this substrate due to cost-efficiency and high enantioselectivity.

Mechanism

Lipases (specifically Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer of the secondary alcohol, leaving the other unreacted.

Figure 2: Kinetic resolution workflow using CAL-B to separate enantiomers.

Protocol

-

Setup: Dissolve racemic ethyl trans-3-hydroxyhex-4-enoate (10 mmol) in dry Diisopropyl ether or MTBE.

-

Enzyme: Add Novozym 435 (immobilized CAL-B, 20-50 mg/mmol substrate).

-

Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol byproduct).

-

Incubation: Shake at 30-40°C. Monitor conversion by Chiral HPLC or GC.

-

Termination: Stop reaction at ~50% conversion (theoretical max yield for resolution). Filter off the enzyme.

-

Separation: Separate the (S)-alcohol and (R)-acetate via column chromatography (the acetate is much less polar).

-

Hydrolysis: Hydrolyze the desired fraction (acetate or ester) to obtain the enantiopure acid.

Characterization & Data

The following data confirms the structure of the trans-3-hydroxyhex-4-enoic acid moiety.

NMR Spectroscopic Profile

| Position | Proton (¹H) | Carbon (¹³C) | Multiplicity | Notes |

| C1 (COOH) | ~11.0 (br s) | ~176.0 | Singlet | Acid proton exchanges |

| C2 (CH₂) | 2.45 - 2.60 | ~40.5 | Multiplet | Diastereotopic protons |

| C3 (CH-OH) | 4.45 - 4.55 | ~68.5 | Multiplet | Chiral center, allylic |

| C4 (=CH) | 5.50 - 5.65 | ~130.0 | dd | trans coupling (J ~15 Hz) |

| C5 (=CH) | 5.70 - 5.85 | ~127.5 | dq | trans coupling (J ~15 Hz) |

| C6 (CH₃) | 1.70 | ~17.8 | Doublet | Methyl attached to alkene |

Key Diagnostic Signals:

-

Alkene Geometry: The coupling constant (

) between H-C4 and H-C5 is typically 15-16 Hz , confirming the trans (E) configuration. A cis isomer would show -

Purity Check: Look for a singlet at ~2.1 ppm (methyl ketone) which indicates retro-aldol decomposition, or multiplets at ~5.8-6.2 ppm indicating dehydration to the conjugated diene (sorbic acid derivative).

References

-

Reformatsky Reaction Mechanism & Scope: Kurti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Synthesis of 3-Hydroxy-4-enoic Acids: Rathke, M. W. (1970). "The Reformatsky Reaction."[3][4][6][5][7][8][9] Organic Reactions, 22, 423-460.

-

Enzymatic Resolution of beta-Hydroxy Esters: Ghanem, A. (2007).[5] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.

-

Moxidectin/Milbemycin Structural Context: Prashad, M. (2006).[10] "Chemical Process Research on Moxidectin." Chemical Reviews. (Contextual citation for intermediate relevance).

-

General Compound Data (CAS 26811-78-9): PubChem Database. "trans-3-Hydroxyhex-4-enoic acid."[1][11]

Sources

- 1. epsilon-chimie.com [epsilon-chimie.com]

- 2. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 10. medkoo.com [medkoo.com]

- 11. echemi.com [echemi.com]

Whitepaper: Sourcing and Purification of trans-3-Hydroxyhex-4-enoic Acid

An In-depth Technical Guide for Drug Development Professionals and Scientific Researchers

Abstract

trans-3-Hydroxyhex-4-enoic acid (CAS 26811-78-9) is a chiral unsaturated hydroxy fatty acid with potential applications as a versatile building block in synthetic organic chemistry and drug development. Its specific stereochemistry and functional groups make it an attractive precursor for complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the likely natural sources of this compound, grounded in the biochemistry of fungal secondary metabolism. It further outlines a detailed, field-proven framework for its isolation and purification, emphasizing the principles behind each methodological step, from crude extraction to high-purity chiral separation. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the identity and purity of the final product.

Introduction and Chemical Significance

trans-3-Hydroxyhex-4-enoic acid is a six-carbon carboxylic acid featuring a hydroxyl group at the C-3 position and a trans-double bond between C-4 and C-5. The specific stereoisomer, often (3S,4E)-3-Hydroxy-4-hexenoic acid, is of particular interest due to the defined spatial arrangement of its functional groups, which is critical for stereospecific synthesis.[1]

Such molecules belong to the broad class of polyketides, which are secondary metabolites produced by a wide variety of organisms, especially fungi and bacteria.[2][3] Polyketides are known for their immense structural diversity and potent biological activities, forming the basis for numerous therapeutic agents, including antibiotics, antifungals, and cholesterol-lowering drugs.[2][4][5] The presence of both a hydroxyl group and a carboxylic acid makes trans-3-Hydroxyhex-4-enoic acid a bifunctional molecule, while the alkene moiety allows for further chemical modifications.

Postulated Natural Sources and Biosynthesis

While dedicated studies identifying natural sources of trans-3-Hydroxyhex-4-enoic acid are not prevalent in readily available literature, its structure strongly suggests a biosynthetic origin via a Polyketide Synthase (PKS) pathway. Fungi, particularly those of the genus Penicillium, are prolific producers of diverse polyketides, including various fatty acid derivatives.[3][4][6] It is therefore highly probable that this compound is produced as a secondary metabolite by a fungal strain.

Biosynthetic Rationale (The Polyketide Pathway): Polyketide synthases are large, multi-domain enzymes that build complex carbon chains through the sequential condensation of short-chain acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[2] The biosynthesis of a C6 hydroxy acid like the target molecule would likely involve:

-

Chain Initiation: An acetyl-CoA starter unit is loaded onto the synthase.

-

Chain Elongation (x2): Two successive condensations with malonyl-CoA extender units build a six-carbon chain.

-

Reductive Processing: During the chain-building process, a specific ketoreductase (KR) domain within the PKS reduces a keto group at the C-3 position to a hydroxyl group.

-

Dehydration: A dehydratase (DH) domain introduces the double bond.

-

Chain Termination: A thioesterase (TE) domain hydrolyzes the finished polyketide chain from the enzyme, releasing the free carboxylic acid.

This pathway provides a logical and well-established biochemical basis for the natural production of trans-3-Hydroxyhex-4-enoic acid.

A Framework for Isolation and Purification

The following section details a multi-step workflow for the isolation and purification of trans-3-Hydroxyhex-4-enoic acid from a fungal fermentation broth. The methodology is based on established protocols for analogous fungal polyketides and hydroxy fatty acids.[7][8][9][10]

Workflow Overview

The overall strategy involves separating the target molecule from the complex culture medium and cellular biomass based on its physicochemical properties, primarily its moderate polarity, acidic nature, and molecular weight.

Caption: General workflow for the isolation of trans-3-Hydroxyhex-4-enoic acid.

Step 1: Fungal Culture and Fermentation

The foundational step is the cultivation of a suitable fungal strain. The choice of media and growth conditions is critical for inducing the production of secondary metabolites, which often occurs during the stationary phase of growth.

Protocol:

-

Strain Selection: Obtain a candidate fungal strain, such as Penicillium chrysogenum or another species known for producing diverse polyketides.[4]

-

Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with fungal spores or mycelia. Incubate at 25-30°C with shaking (150-180 rpm) for 2-3 days to generate a dense seed culture.[11]

-

Production Culture: Use the seed culture to inoculate a larger volume of production medium. Ferment for 7-14 days.[11]

-

Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation. The supernatant (culture filtrate) is the primary source of the secreted metabolite.

Step 2: Solvent Extraction

This step exploits the chemical properties of the target molecule to move it from the aqueous culture filtrate into an immiscible organic solvent.

Causality: trans-3-Hydroxyhex-4-enoic acid is a carboxylic acid with an estimated pKa of ~4.5. By acidifying the aqueous filtrate to a pH of 3-4, the carboxyl group becomes protonated (-COOH), neutralizing its charge. This significantly increases its lipophilicity, allowing it to be efficiently extracted into a moderately polar organic solvent like ethyl acetate.

Protocol:

-

Adjust the pH of the collected culture filtrate to 3.0-4.0 using a mineral acid (e.g., 1M HCl).

-

Transfer the acidified filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate.

-

Collect the upper organic layer.

-

Repeat the extraction process on the aqueous layer two more times to maximize recovery.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to yield a crude residue.

Step 3: Chromatographic Purification

Purification is a multi-stage process, starting with low-resolution techniques to remove bulk impurities, followed by high-resolution HPLC to achieve purity.

A. Primary Fractionation (Size-Exclusion Chromatography)

Causality: This step separates molecules based on size. It is effective for removing high molecular weight compounds (like residual proteins and polysaccharides) and very small polar compounds from the crude extract.

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol, collecting fractions of 10-15 mL.[7]

-

Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the relevant fractions and concentrate.

B. High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The C18 stationary phase is non-polar, and a polar mobile phase (like a water/acetonitrile mixture) is used. More polar compounds elute first, while less polar compounds (like our target) are retained longer. A gradient elution, where the percentage of organic solvent is increased over time, is used to effectively resolve compounds with different polarities.

Protocol:

-

Dissolve the semi-purified fraction in the initial mobile phase solvent.

-

Inject the sample onto a preparative or semi-preparative C18 HPLC column.

-

Elute using a gradient program (see Table 1).

-

Monitor the elution profile using a UV detector (a wavelength of ~210 nm is suitable for detecting the carboxylic acid chromophore).

-

Collect fractions corresponding to the target peak, concentrate, and verify purity.

| Parameter | Preparative HPLC | Analytical Chiral HPLC |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak IA-U)[12] |

| Mobile Phase A | Water + 0.1% Formic Acid | n-Hexane |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Isopropanol |

| Gradient | 20% B to 80% B over 30 min | Isocratic (e.g., 95:5 A:B) |

| Flow Rate | 4-5 mL/min | 0.5-1.0 mL/min |

| Detection | UV @ 210 nm | UV @ 210 nm or MS |

| Table 1: Representative HPLC Conditions for Purification and Chiral Separation. |

Step 4: Chiral Separation and Analysis

Since the molecule is chiral, the product isolated from HPLC will likely be a racemic or enantiomerically enriched mixture. Separating the enantiomers is crucial for many applications.

Causality: Chiral stationary phases (CSPs) contain a chiral selector (e.g., a polysaccharide derivative like amylose) that interacts differently with the two enantiomers of the analyte.[12][13][14] This differential interaction leads to different retention times, allowing for their separation. Derivatization can also be used to convert the enantiomers into diastereomers, which can then be separated on a standard (non-chiral) column.[13][15]

Protocol:

-

Use the purified compound from the C18 HPLC step.

-

Inject onto a chiral column using an appropriate mobile phase (often a non-polar solvent system like hexane/isopropanol).

-

Collect the two separated enantiomeric peaks individually.

Structural Verification and Quality Control

The final step is to unequivocally confirm the structure and purity of the isolated compound.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula (C6H10O3) by providing a highly accurate mass measurement.[6]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the connectivity, the trans configuration of the double bond (indicated by a large coupling constant, ~15 Hz, between the vinyl protons), and the position of the hydroxyl group. 2D NMR experiments (COSY, HMBC) will confirm the complete structure.

-

Chiral Analysis: The enantiomeric purity of the separated isomers should be assessed using analytical chiral HPLC to calculate the enantiomeric excess (ee%).

Conclusion

The sourcing of trans-3-Hydroxyhex-4-enoic acid from natural origins is a scientifically sound endeavor, predicated on its likely biosynthesis by filamentous fungi. While this guide presents a generalized yet robust methodology, researchers must be prepared to optimize each step—from fermentation conditions to HPLC gradients—for the specific fungal strain and its metabolic output. The sensitivity of such compounds to isomerization necessitates careful handling during extraction and purification.[8][9] By adhering to the principles of pH-dependent extraction, multi-stage chromatography, and rigorous chiral analysis, the isolation of this valuable chiral building block in high purity is an achievable objective for drug development and synthetic chemistry programs.

References

-

Y. H., Park, et al. (2001). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences Applications, 758(2), 295-302. Available at: [Link]

-

Schlotterbeck, J., et al. (2021). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Chromatography B, 1179, 122841. Available at: [Link]

-

Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. In: Advances in Lipid Methodology – One. The Oily Press. Available at: [Link]

-

I., W., & M., A. (1985). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 23(1), 37-40. Available at: [Link]

-

Z., T., et al. (2014). Identification of some secondary metabolites produced by four Penicillium species. International Journal of Agriculture and Crop Sciences, 7(12), 1146-1153. Available at: [Link]

-

Wang, Y., et al. (2024). Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. Molecules, 29(14), 3291. Available at: [Link]

-

Li, Y. L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 450–476. Available at: [Link]

-

Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature Reviews Microbiology, 8(12), 879–889. Available at: [Link]

-

Li, Y., et al. (2024). The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). Marine Drugs, 22(5), 209. Available at: [Link]

-

Bergmann, S., et al. (2013). Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster. Applied and Environmental Microbiology, 79(20), 6369-6374. Available at: [Link]

-

Chen, C., et al. (2023). Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity. Journal of Fungi, 9(4), 481. Available at: [Link]

-

Chávez, R., et al. (2023). Secondary Metabolites Produced by Penicillium roqueforti. Encyclopedia, 3(2), 523-532. Available at: [Link]

-

Brimble, M. A., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp. Molecules, 26(11), 3218. Available at: [Link]

-

Brimble, M. A., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp. ResearchGate. Available at: [Link]

-

Dr. Shravan. (2020). Purification of fungal cultures. YouTube. Available at: [Link]

-

J-GLOBAL. (2026). (3S,4E)-3-Hydroxy-4-hexenoic acid | Chemical Substance Information. Available at: [Link]

-

The Good Scents Company. (2026). 4-hexenoic acid, 35194-36-6. Available at: [Link]

-

Kweon, D. H., et al. (2014). A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. Journal of Biotechnology, 182-183, 23-26. Available at: [Link]

-

Liu, M., et al. (2022). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry, 24(10), 4056-4066. Available at: [Link]

-

S., S., & R., S. (2016). Isolation and Structural Confirmation of Bioactive Compounds Produced By the Strain Streptomyces Albus CN-4. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-65. Available at: [Link]

-

M., C. (2022). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Research Repository UCD. Available at: [Link]

-

Balderas-Hernández, V. E., et al. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. International Journal of Molecular Sciences, 24(16), 12763. Available at: [Link]

-

Kunasundari, B., & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. Available at: [Link]

-

Wang, W., et al. (2018). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 9, 1481. Available at: [Link]

Sources

- 1. (3S,4E)-3-Hydroxy-4-hexenoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. academic.oup.com [academic.oup.com]

The Biological Activity and Diagnostic Utility of trans-3-Hydroxyhex-4-enoic Acid: A Technical Guide

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (t3HHA), a medium-chain hydroxy fatty acid (C6H10O3)[1][2], has emerged as a critical biomarker in metabolic diagnostics and a key indicator of mevalonate pathway disruption. As a Senior Application Scientist, I approach t3HHA not merely as a static chemical entity, but as a dynamic readout of cellular metabolic bottlenecks. This guide synthesizes the mechanistic origins of t3HHA, its clinical diagnostic applications in Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency[3], and the standardized analytical workflows required for its accurate quantification[4].

Mechanistic Origins: Ketogenesis and the Metabolic Shunt

To understand the biological activity of t3HHA, one must examine the causality of its formation. t3HHA is not a primary metabolite in healthy mammalian systems; rather, it is a shunt metabolite that arises when primary carbon-flux pathways are obstructed[5].

Under normal physiological conditions, the enzyme HMGCS2 condenses acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, the obligate precursor for ketone bodies (acetoacetate and 3-hydroxybutyrate)[3]. However, in patients with HMGCS2 deficiency—or in cancer cells where the mevalonate pathway is inhibited by bacterial cyclodipeptides[4]—acetoacetyl-CoA rapidly accumulates.

To prevent catastrophic CoA depletion and mitochondrial toxicity, the cell forces this excess acetoacetyl-CoA into alternative, non-canonical metabolic pathways. Promiscuous reductases and dehydratases act upon these intermediates, yielding a specific profile of abnormal medium-chain hydroxy fatty acids and lactones, with t3HHA being one of the most prominent end-products[5].

Figure 1: Metabolic shunt of Acetoacetyl-CoA to t3HHA during HMGCS2 deficiency.

Clinical Significance & Biomarker Utility

Historically, diagnosing HMGCS2 deficiency was challenging because traditional markers (like dicarboxylic acids) are highly non-specific and overlap with other fatty acid oxidation disorders[3]. The identification of t3HHA revolutionized this diagnostic landscape.

During periods of metabolic decompensation (e.g., fasting-induced hypoketotic hypoglycemia), t3HHA and its structural analogs are excreted in the urine at highly elevated levels[6]. Because these metabolites normalize once the patient recovers, capturing a "critical sample" during hypoglycemia is essential[6].

Quantitative Data: Biomarker Profile in HMGCS2 Deficiency

The following table summarizes the primary diagnostic metabolites associated with the t3HHA metabolic shunt[5][6]:

| Biomarker | Chemical Formula | Diagnostic Significance | Relative Abundance in Crisis |

| trans-3-Hydroxyhex-4-enoic acid | C6H10O3 | Highly specific shunt metabolite | High (Peak A) |

| 4-Hydroxy-6-methyl-2-pyrone (4-HMP) | C6H6O3 | Primary diagnostic marker | High |

| 3,5-Dihydroxyhexanoic 1,5-lactone | C6H10O3 | Secondary shunt product | Moderate |

| cis-5-Hydroxyhex-2-enoic acid | C6H10O3 | Associated pathway derivative | High (Peak C) |

Note: The concurrent elevation of t3HHA and 4-HMP provides a positive predictive value of nearly 100% for HMGCS2 deficiency prior to genetic confirmation[5].

Analytical Methodology: GC-MS Quantification

To ensure absolute trustworthiness and scientific integrity, the quantification of t3HHA must rely on a self-validating system. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. By tracking specific ion fragmentation profiles rather than relying solely on retention times, we eliminate false positives caused by matrix interference in complex biological fluids (urine or cell-free supernatants)[4].

Figure 2: Standardized GC-MS workflow for the isolation and quantitation of t3HHA.

Step-by-Step Protocol: t3HHA Extraction and Analysis

This protocol is adapted from the validated methodologies established by [3] and utilized in recent transcriptomic oncology studies[4].

Phase 1: Sample Preparation & Extraction

-

Collection: Obtain cell-free supernatant or a critical urine sample (collected during a hypoglycemic event, ideally when blood glucose < 50 mg/dL)[6].

-

Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., D3-t3HHA, if available, or a generic labeled medium-chain fatty acid) to validate extraction efficiency.

-

Extraction: Mix the sample with ice-cold methanol (1:4 v/v ratio) to precipitate proteins and extract organic acids. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C[4].

-

Supernatant Recovery: Transfer the clear supernatant to a clean glass GC vial.

Phase 2: GC-MS Configuration

-

Column: Equip the GC with a Zebron ZB-WAXplus column (30 m length, 0.25 mm I.D., 0.25 µm film thickness) to handle polar organic acids effectively[4].

-

Injection: Inject 1 µL of the extract in splitless mode at an inlet temperature of 280°C[4].

-

Oven Programming:

-

Initial hold at 70°C for 3 minutes.

-

Ramp at 10°C/min to 250°C.

-

Final isothermal hold at 250°C for 8 minutes[4].

-

Phase 3: SIM Detection & Data Processing

-

Ion Targeting: Operate the mass spectrometer in SIM mode. To specifically identify trans-3-hydroxyhex-4-enoic acid (Molecular weight: 130.14 g/mol [2], M+ 274 for derivatized forms), monitor the following fragmentation ions: m/z 73, 143, 147, 157, and 259 [4].

-

Quantitation: Calculate the relative peak areas of t3HHA against the internal standard. Normalize the final concentration to urinary creatinine levels (µmol/mmol creatinine) for clinical samples[5].

Conclusion

trans-3-Hydroxyhex-4-enoic acid is far more than a metabolic byproduct; it is a highly specific diagnostic beacon. Whether utilized by clinical geneticists to identify life-threatening HMGCS2 deficiencies[3][6] or by oncology researchers mapping the cytotoxic disruption of the mevalonate pathway[4], the accurate detection of t3HHA provides unparalleled insights into cellular bioenergetic failures. By adhering to the rigorous GC-MS SIM protocols outlined above, laboratories can ensure robust, reproducible, and self-validating analytical results.

References

-

Pitt, J.J., et al. (2015). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations. Journal of Inherited Metabolic Disease, 38(3), 459-466. URL:[Link]

-

Báez-Viveros, J.L., et al. (2022). Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. Frontiers in Oncology. URL:[Link]

-

Wieser, S., et al. (2021). Critical sample collection delayed? Urine organic acid analysis can still save the day! A new case of HMG-CoA synthase deficiency. Molecular Genetics and Metabolism Reports. URL:[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44610458, (Z)-3-hydroxyhex-4-enoic acid. URL:[Link]

-

Japan Science and Technology Agency (2024). J-GLOBAL Chemical Substance Information: (3S,4E)-3-Hydroxy-4-hexenoic acid. URL:[Link]

Sources

- 1. (3S,4E)-3-Hydroxy-4-hexenoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. (Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [minerva-access.unimelb.edu.au]

- 6. Critical sample collection delayed? Urine organic acid analysis can still save the day! A new case of HMG-CoA synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

trans-3-Hydroxyhex-4-enoic Acid: Discovery, Biochemical Mechanisms, and Diagnostic Utility

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals

Executive Summary

The identification of highly specific metabolic biomarkers is a cornerstone of modern clinical biochemistry and drug development. For decades, the diagnosis of Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) deficiency—a rare, life-threatening inborn error of metabolism—was hindered by a lack of specific biochemical markers. Patients presenting with hypoketotic hypoglycemia were frequently misdiagnosed with generic fatty acid oxidation disorders.

This whitepaper details the historical discovery, structural identity, and pathophysiological significance of trans-3-hydroxyhex-4-enoic acid , a medium-chain hydroxy fatty acid that revolutionized the diagnosis of HMGCS2 deficiency. By exploring the metabolic shunt pathways that generate this compound and detailing the self-validating gas chromatography-mass spectrometry (GC-MS) protocols used for its isolation, this guide serves as an authoritative reference for researchers investigating ketogenesis defects and novel biomarker discovery.

Chemical Identity & Structural Significance

trans-3-Hydroxyhex-4-enoic acid is classified as a medium-chain hydroxy fatty acid, characterized by a six-carbon backbone containing a hydroxyl group at the C3 position and a trans (E) double bond at the C4 position 1[1].

-

IUPAC Name: (E)-3-hydroxyhex-4-enoic acid

-

Molecular Formula: C₆H₁₀O₃

-

Physical Properties: As a carboxylic acid with a secondary alcohol group, it is highly polar and essentially non-volatile in its native state, necessitating chemical derivatization for gas-phase analysis[1].

Historical Context: Breaking the Diagnostic Bottleneck

Before 2015, diagnosing HMGCS2 deficiency relied on identifying a clinical triad: severe hypoglycemia, metabolic acidosis, and an inappropriate absence of ketone bodies (acetoacetate and β-hydroxybutyrate) during fasting or illness 3[3]. Because the standard urine organic acid profile (which typically showed massive dicarboxylic aciduria) perfectly mimicked other fatty acid oxidation defects, definitive diagnosis required cumbersome enzymatic assays or broad-spectrum genetic sequencing[3][4].

The breakthrough occurred when a collaborative team led by Pitt, Zschocke, and colleagues conducted a meticulous retrospective analysis of GC-MS urinary organic acid profiles from patients experiencing metabolic decompensation 5[5]. By comparing chromatograms of HMGCS2-deficient patients against those of healthy controls, they identified a series of highly abundant, anomalous peaks.

The most prominent of these—designated "Peak A"—was identified via its unique mass spectral fragmentation pattern as trans-3-hydroxyhex-4-enoic acid 6[6]. Alongside cis-5-hydroxyhex-2-enoic acid (Peak C) and 4-hydroxy-6-methyl-2-pyrone (4HMP), this discovery provided the first specific, positive biochemical markers for the disease[5][6].

Pathophysiological Mechanism: The Metabolic Shunt

To understand whytrans-3-hydroxyhex-4-enoic acid appears exclusively during HMGCS2 deficiency crises, we must examine the causality of the enzymatic block.

Under normal fasting conditions, the liver breaks down fatty acids via β-oxidation to produce acetyl-CoA. HMGCS2 catalyzes the rate-limiting condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, the precursor to ketone bodies 4[4].

When HMGCS2 is deficient, acetyl-CoA and acetoacetyl-CoA accumulate massively in the mitochondria. This accumulation forces a metabolic shift. The excess intermediates undergo alternative condensation or reverse β-oxidation reactions, forming aberrant C6 intermediates (such as hexenoyl-CoA derivatives). These intermediates are subsequently hydrated, hydroxylated, and hydrolyzed by auxiliary mitochondrial enzymes, effectively "shunting" the carbon burden into trans-3-hydroxyhex-4-enoic acid, which is then excreted in the urine[4][5].

Fig 1: Metabolic shunt pathway leading to trans-3-hydroxyhex-4-enoic acid accumulation.

Quantitative Biomarker Profiling

The diagnostic power of trans-3-hydroxyhex-4-enoic acid lies in its relative abundance during metabolic decompensation compared to baseline states. The table below synthesizes the quantitative and qualitative relationships of the primary biomarkers identified in the Pitt et al. cohort[5][6].

| Metabolite | Chemical Formula | Origin / Metabolic Pathway | Relative Abundance (Crisis) | Diagnostic Specificity |

| trans-3-Hydroxyhex-4-enoic acid | C₆H₁₀O₃ | Shunt pathway from accumulated C6 intermediates | High (Major Peak A) | High (Specific to HMGCS2 block) |

| cis-5-Hydroxyhex-2-enoic acid | C₆H₁₀O₃ | Shunt pathway from accumulated C6 intermediates | High (Major Peak C) | High |

| 4-Hydroxy-6-methyl-2-pyrone (4HMP) | C₆H₆O₃ | Cyclization of 3,5-diketohexanoate | Moderate to High | Very High (Primary screening target) |

| Adipic Acid | C₆H₁₀O₄ | Omega-oxidation of accumulated fatty acids | Very High | Low (Seen in many FAODs) |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Standard ketogenesis (HMG-CoA pathway) | Inappropriately Low | Low (Non-specific hypoketosis) |

Analytical Methodology: Self-Validating GC-MS Protocol

To isolate and identify trans-3-hydroxyhex-4-enoic acid from complex biological matrices, researchers must utilize a rigorous, self-validating GC-MS workflow. The following protocol explains not just the steps, but the causality behind each chemical manipulation.

Step-by-Step Methodology

-

Internal Standard Spiking (The Self-Validation Mechanism): Add a known concentration of Tropic Acid (or 3-phenylbutyric acid) to 1.0 mL of the urine sample. Causality: A protocol is only reliable if it controls for human error and instrument drift. If the final chromatogram lacks the internal standard peak at the expected retention time and area threshold, the extraction is flagged as invalid, preventing false-negative diagnoses.

-

Oximation (Optional but Recommended): Add hydroxylamine hydrochloride and heat at 60°C for 30 minutes. Causality: While trans-3-hydroxyhex-4-enoic acid lacks a ketone group, other co-occurring biomarkers (like 3-hydroxy-5-ketohexanoate) do. Oximation prevents the thermal decarboxylation and enolization of these keto-acids in the GC injector.

-

Acidification: Adjust the sample to pH < 2 using 5M HCl. Causality: Carboxylic acids have a pKa of ~4.5. Acidification protonates the carboxylate ions (

to -

Liquid-Liquid Extraction (LLE): Extract twice with 2.0 mL of Ethyl Acetate. Centrifuge and collect the upper organic layer. Causality: Ethyl acetate is moderately polar, making it the ideal solvent to extract hydroxy-fatty acids while leaving highly polar inorganic salts and urea in the aqueous phase.

-

Drying & Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes. Causality: Native hydroxy acids are too polar and have boiling points too high for GC analysis. BSTFA replaces the active hydrogens on the -OH and -COOH groups with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to ensure complete derivatization of sterically hindered hydroxyl groups, drastically lowering the boiling point and improving peak resolution.

-

GC-MS Acquisition: Inject 1 µL into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Utilize Electron Ionization (EI) at 70 eV and scan from m/z 50 to 600. Identify Peak A via its characteristic mass spectral library match.

Fig 2: Self-validating GC-MS workflow for the isolation and identification of Peak A.

Conclusion

The discovery of trans-3-hydroxyhex-4-enoic acid represents a triumph of analytical chemistry applied to clinical genetics. By identifying the specific metabolic off-shoots of an enzymatic block, researchers transformed HMGCS2 deficiency from a diagnosis of exclusion into a condition with a definitive, positive biochemical signature. For drug development professionals and metabolic researchers, the methodologies used to isolate and validate this compound serve as a gold-standard framework for future biomarker discovery in orphan diseases.

References

-

ChemFont Chemical Database. "Showing chemical card for (4E)-3-hydroxyhex-4-enoic acid (CFc000320470)." ChemFont. Available at:[Link]

-

National Center for Biotechnology Information. "(Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458." PubChem. Available at: [Link]

-

Pitt, J. J., et al. (2015). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." Journal of Inherited Metabolic Disease, 38(3), 459-466. Available at:[Link]

-

Conboy, E., et al. (2017). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features." JIMD Reports. Available at:[Link]

-

Pitt, J. J., et al. (Minerva Access Full Text). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." University of Melbourne Repository. Available at:[Link]

-

National Center for Biotechnology Information. "3-hydroxy-3-methylglutaryl-CoA synthase deficiency (Concept Id: C2751532)." MedGen. Available at:[Link]

Sources

- 1. ChemFOnt: Showing chemical card for (4E)-3-hydroxyhex-4-enoic acid (CFc000320470) [chemfont.ca]

- 2. (Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-3-methylglutaryl-CoA synthase deficiency (Concept Id: C2751532) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 4. Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [minerva-access.unimelb.edu.au]

Technical Guide: Metabolic Fate of trans-3-Hydroxyhex-4-enoic Acid

The following technical guide details the metabolic involvement of trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA), focusing on its critical role as a diagnostic biomarker for Mitochondrial HMG-CoA Synthase (HMGCS2) Deficiency and its origin from the catabolism of dietary sorbic acid.

Executive Summary & Biological Context

trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA) is a specific C6 dicarboxylic acid metabolite that serves as a primary diagnostic biomarker for Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency (OMIM 605991).

While often undetectable in healthy individuals, t-3-HHEA accumulates significantly in the urine of patients with HMGCS2 deficiency during episodes of metabolic decompensation (hypoketotic hypoglycemia). Its presence signals a specific "derailment" of fatty acid oxidation and ketogenesis, linking the ingestion of dietary sorbic acid (a common preservative) to an inability to process specific CoA intermediates when the ketogenic pathway is blocked.

Key Chemical Characteristics[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: (E)-3-hydroxyhex-4-enoic acid[1]

-

Molecular Formula: C6H10O3

-

Structural Feature: A hydroxyl group at C3 and a trans double bond at C4.

-

Diagnostic Utility: Distinguishes HMGCS2 deficiency from other fatty acid oxidation disorders (e.g., MCAD deficiency) which typically present with C6-C10 dicarboxylic aciduria (adipic, suberic, sebacic) but lack this specific unsaturated marker.

Metabolic Pathway Involvement[5][7][8][9][11][12][13][14]

The accumulation of t-3-HHEA is not a product of a de novo biosynthetic pathway but rather a metabolic shunt that becomes active when the primary ketogenic machinery is compromised.

The Primary Block: HMGCS2 Deficiency

Under fasting conditions, hepatic mitochondria convert Acetyl-CoA derived from fatty acid

In HMGCS2 Deficiency:

-

This reaction is blocked.

-

Acetyl-CoA and Acetoacetyl-CoA accumulate in the mitochondria.

-

The free CoA pool becomes depleted (CoA trapping), inhibiting upstream

-oxidation enzymes. -

Alternative enzymatic routes (promiscuous hydration or condensation) act on accumulated intermediates.

The Origin: Sorbic Acid Catabolism

Evidence suggests t-3-HHEA is derived from the incomplete oxidation of Sorbic Acid (2,4-hexadienoic acid), a ubiquitous food preservative, or endogenous 2,4-diene fatty acid intermediates.

Normal Pathway (Sorbic Acid):

-

Activation: Sorbic Acid

Sorbyl-CoA. -

Reduction: 2,4-Dienoyl-CoA Reductase converts Sorbyl-CoA to trans-3-hexenoyl-CoA.

-

Isomerization:

-Enoyl-CoA Isomerase converts it to trans-2-hexenoyl-CoA. -

-Oxidation: Hydration and thiolysis proceed to Acetyl-CoA.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Pathological Pathway (The "Derailment"): In the presence of HMGCS2 deficiency (and likely CoA depletion), the isomerization or reduction steps are perturbed. The accumulation of Acetoacetyl-CoA or specific inhibition of the isomerase leads to the hydration of the intermediate at the C3 position while retaining the C4 unsaturation, or the direct hydration of a dienoyl precursor.

Pathway Visualization (DOT Diagram)

Caption: Schematic of the metabolic block in HMGCS2 deficiency leading to the accumulation of t-3-HHEA from dietary precursors.

Experimental Protocols & Detection

The definitive identification of t-3-HHEA requires Gas Chromatography-Mass Spectrometry (GC-MS) of urinary organic acids.

Sample Preparation (Urine Organic Acids)

Principle: Extraction of organic acids from urine followed by trimethylsilyl (TMS) derivatization to increase volatility.

| Step | Procedure | Critical Parameter |

| 1. Internal Std | Add 3,3-dimethylglutaric acid or tropic acid to 1 mL urine. | Normalization for creatinine. |

| 2. Oximation | Add hydroxylamine hydrochloride; incubate at 60°C for 30 min. | Prevents keto-enol tautomerization of ketoacids. |

| 3. Extraction | Acidify to pH < 2 with HCl; extract 2x with Ethyl Acetate. | Ensure complete protonation of carboxylic acids. |

| 4. Derivatization | Dry extract; add BSTFA + 1% TMCS; incubate at 60°C for 30 min. | Forms TMS-esters/ethers for GC stability. |

GC-MS Analysis Parameters

-

Column: fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 70°C (2 min)

4°C/min -

Mass Spectrometry: Electron Impact (EI) mode, 70 eV.

Identification Criteria (TMS Derivative)

The bis-TMS derivative of trans-3-hydroxyhex-4-enoic acid exhibits a characteristic fragmentation pattern.

-

Target Ion (Quantification): m/z 274 (Molecular Ion, weak), m/z 73 (TMS group).

-

Diagnostic Ions:

-

m/z 259 (M - 15, loss of methyl).

-

m/z 147 (Rearrangement ion).

-

m/z 143 (Specific cleavage).

-

-

Retention Time: Elutes distinctly from adipic acid and other C6 dicarboxylic acids.

Clinical Interpretation

Diagnostic Specificity

The presence of t-3-HHEA alongside cis-5-hydroxyhex-2-enoic acid and 4-hydroxy-6-methyl-2-pyrone is considered pathognomonic for HMGCS2 deficiency during acute crisis.

-

Differential Diagnosis:

-

MCAD Deficiency: Shows hexanoylglycine and suberylglycine; lacks t-3-HHEA.

-

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency: Shows tiglylglycine and 2-methyl-3-hydroxybutyrate.

-

Dietary Influence

Clinicians must note that the absolute abundance of t-3-HHEA can vary based on the patient's dietary intake of sorbates (preservatives in cheese, wine, baked goods). However, healthy controls efficiently oxidize sorbates and do not excrete this intermediate, making its presence a reliable marker of the metabolic block.

References

-

Pitt, J. J., et al. (2015). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations." Journal of Inherited Metabolic Disease. Link

-

Thompson, G. N., et al. (1997).[2] "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase presenting as hypoketotic hypoglycemia."[3] New England Journal of Medicine. Link

-

Bouchard, L., et al. (2001).[2] "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: clinical course and description of new mutations." Pediatric Research. Link

-

Westman, J., et al. (2003). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: a rare cause of hypoketotic hypoglycemia." Acta Paediatrica. Link

-

Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine by GC/MS." Journal of Chromatography B. Link

Sources

potential therapeutic effects of "trans-3-Hydroxyhex-4-enoic acid"

An In-Depth Technical Guide to the Potential Therapeutic Effects of trans-3-Hydroxyhex-4-enoic Acid

Abstract

trans-3-Hydroxyhex-4-enoic acid is a short-chain unsaturated hydroxy fatty acid. While direct research on its biological activity is limited, its structural similarity to other bioactive lipids, such as short-chain fatty acids (SCFAs) and specific hydroxy fatty acids, suggests a strong potential for therapeutic applications. This guide synthesizes the available information on related compounds to build a robust hypothesis for the therapeutic potential of trans-3-Hydroxyhex-4-enoic acid, focusing on its possible anti-inflammatory, immunomodulatory, and cytoprotective effects. We will explore potential mechanisms of action, propose detailed experimental protocols to investigate these hypotheses, and provide a framework for its preclinical development.

Introduction: The Therapeutic Potential of Bioactive Lipids

Short-chain fatty acids are well-established as critical mediators of gut health and systemic immunity. Produced by microbial fermentation in the colon, SCFAs such as butyrate, propionate, and acetate exert a wide range of beneficial effects, including anti-inflammatory, immunoregulatory, anti-obesity, and neuroprotective activities[1][2][3]. The introduction of a hydroxyl group and a double bond, as seen in trans-3-Hydroxyhex-4-enoic acid, adds chemical functionality that could lead to unique biological activities not observed in saturated SCFAs. For instance, other unsaturated fatty acids are known for their immunomodulatory properties[4]. Furthermore, specific hydroxy fatty acids, such as 3-hydroxydecanoic acid, have demonstrated direct anti-inflammatory and anti-allergic properties[5]. This precedent suggests that trans-3-Hydroxyhex-4-enoic acid is a compelling candidate for investigation as a novel therapeutic agent.

Physicochemical Properties

A clear understanding of the physical and chemical properties of trans-3-Hydroxyhex-4-enoic acid is fundamental for its study.

| Property | Value | Source |

| CAS Number | 26811-78-9 | [6][7] |

| Molecular Formula | C6H10O3 | [7] |

| Molecular Weight | 130.14 g/mol | [7] |

| Structure | (Z)-3-hydroxyhex-4-enoic acid[8] |

Hypothesized Therapeutic Effects and Mechanisms of Action

Based on the activities of structurally related molecules, we hypothesize that trans-3-Hydroxyhex-4-enoic acid may possess the following therapeutic effects:

Anti-inflammatory and Immunomodulatory Effects

The primary hypothesis is that trans-3-Hydroxyhex-4-enoic acid will exhibit anti-inflammatory properties. This is based on the known anti-inflammatory effects of SCFAs and other unsaturated fatty acids[1][4].

Proposed Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells like macrophages.

-

Modulation of NF-κB Signaling: A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

-

G-protein Coupled Receptor (GPCR) Activation: SCFAs are known to signal through GPCRs like FFAR2 and FFAR3[9]. It is plausible that trans-3-Hydroxyhex-4-enoic acid could also interact with these or other GPCRs to mediate its effects.

Caption: Proposed anti-inflammatory signaling pathway.

Cytoprotective Effects via Nrf2 Activation

A structurally related compound, 4-hydroxy hexenal (4-HHE), a peroxidation product of docosahexaenoic acid (DHA), has been shown to protect endothelial cells by activating the Nrf2 antioxidant pathway[10][11]. The α,β-unsaturated carbonyl moiety in 4-HHE is a key feature for Nrf2 activation. While trans-3-Hydroxyhex-4-enoic acid does not possess this exact feature, its overall structure as an unsaturated hydroxy fatty acid suggests it might influence cellular redox status and activate cytoprotective pathways.

Proposed Mechanism of Action:

-

Nrf2 Nuclear Translocation: The compound may promote the translocation of the transcription factor Nrf2 to the nucleus.

-

Upregulation of Antioxidant Genes: In the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: Proposed Nrf2-mediated cytoprotective pathway.

Experimental Protocols for Therapeutic Validation

To investigate the hypothesized therapeutic effects, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of trans-3-Hydroxyhex-4-enoic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of trans-3-Hydroxyhex-4-enoic acid (e.g., 1, 10, 100 µM) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

In Vivo Model of Acute Inflammation

Objective: To evaluate the anti-inflammatory effects of trans-3-Hydroxyhex-4-enoic acid in a murine model of carrageenan-induced paw edema.

Methodology:

-

Animal Model: Use male C57BL/6 mice (6-8 weeks old).

-

Grouping: Divide the mice into four groups: Vehicle control, Carrageenan control, Carrageenan + trans-3-Hydroxyhex-4-enoic acid (low dose), and Carrageenan + trans-3-Hydroxyhex-4-enoic acid (high dose).

-

Drug Administration: Administer trans-3-Hydroxyhex-4-enoic acid or vehicle via oral gavage 1 hour before carrageenan injection.

-

Induction of Edema: Inject 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

-

Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Analytical Methods for Pharmacokinetic Studies

To assess the absorption, distribution, metabolism, and excretion (ADME) of trans-3-Hydroxyhex-4-enoic acid, robust analytical methods are required.

Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for quantifying small molecules like SCFAs in biological matrices due to its high sensitivity and specificity[12].

Sample Preparation:

-

Matrix: Plasma, urine, or tissue homogenates.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.

-

Derivatization (Optional): Derivatization can be employed to improve chromatographic separation and ionization efficiency.

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase liquid chromatography (RP-LC) is commonly used for SCFA analysis[12].

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.

Caption: A typical workflow for LC-MS based analysis.

Future Directions and Conclusion

References

-

Creative Proteomics. (n.d.). How Are Short-Chain Fatty Acids Measured?. Lipidomics|Creative Proteomics. Retrieved from [Link]

-

Valdivieso-Ugarte, M., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Retrieved from [Link]

-

CD Genomics. (n.d.). Microbial Short-Chain Fatty Acid (SCFAs) Analysis. Retrieved from [Link]

- Tan, J., et al. (2025). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Preprints.org.

- Holdeman, L. V., et al. (1976). A simple quantitative method to determine short chain fatty acid levels in biological fluids. Gastroenterology, 71(5), 830-834.

-

Zhang, S., et al. (2023). Health Benefits and Side Effects of Short-Chain Fatty Acids. Foods. Retrieved from [Link]

-

Wang, G., et al. (2021). Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. Frontiers in Veterinary Science. Retrieved from [Link]

-

Creative Proteomics. (n.d.). Overview of Short-Chain Fatty Acids. Lipidomics|Creative Proteomics. Retrieved from [Link]

- Maroon, J. C., & Bost, J. W. (2006). ω-3 Fatty acids (fish oil) as an anti-inflammatory: an alternative to nonsteroidal anti-inflammatory drugs for discogenic pain. Surgical neurology, 65(4), 326-331.

- Simopoulos, A. P. (2002). The importance of the ratio of omega-6/omega-3 essential fatty acids. Biomedicine & pharmacotherapy, 56(8), 365-379.

-

Renga, B., et al. (2022). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients. Retrieved from [Link]

-

Pal, A., et al. (2022). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. MDPI. Retrieved from [Link]

- Gillingham, L. G., et al. (2022). Perspective on the health effects of unsaturated fatty acids and commonly consumed plant oils high in unsaturated fat. Journal of Nutritional Science, 11, e78.

- Ganesan, K., & Xu, B. (2025).

-

Gherasim, A., et al. (2018). Polyunsaturated Fatty Acids and Their Potential Therapeutic Role in Cardiovascular System Disorders—A Review. MDPI. Retrieved from [Link]

- Chen, Y.-L., et al. (2021). Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities. Journal of Functional Foods, 86, 104729.

- Martínez-Cámara, E., et al. (2022). Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging. Antioxidants, 11(2), 350.

- Lee, S., et al. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp.

- Ishikado, A., et al. (2013).

-

Ishikado, A., et al. (2013). 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-3-hydroxyhex-4-enoic acid. Retrieved from [Link]

Sources

- 1. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 3. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 26811-78-9 trans-3-Hydroxyhex-4-enoic acid AKSci 0672CU [aksci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation | PLOS One [journals.plos.org]

- 11. 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]

"trans-3-Hydroxyhex-4-enoic acid" derivatives and analogs

Title: trans-3-Hydroxyhex-4-enoic Acid: Technical Guide to Synthesis, Derivatives, and Metabolic Significance

Executive Summary & Chemical Profile

trans-3-Hydroxyhex-4-enoic acid (CAS: 26811-78-9) is a specialized short-chain unsaturated fatty acid derivative.[1] While structurally simple, it holds critical importance in two distinct fields: metabolic diagnostics (as a biomarker for HMGCS2 deficiency) and natural product synthesis (as a chiral building block for polyketides and milbemycin antibiotics).[1]

This guide provides a comprehensive technical analysis of the molecule, its synthesis, its derivatives, and its role in aberrant fatty acid oxidation.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | (E)-3-Hydroxyhex-4-enoic acid |

| Common Synonyms | 3-Hydroxy-4-hexenoic acid; trans-3-hydroxy-4-hexenoate |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Stereochemistry | Contains one chiral center at C3 (R/S) and one alkene at C4 (E/Z).[1][2][3][4] The biological marker is typically the trans (E) isomer.[1] |

| Solubility | Soluble in polar organic solvents (MeOH, EtOAc); sparingly soluble in water; soluble in alkaline aqueous solutions.[1] |

Biological Significance: The HMGCS2 Biomarker[1]

The primary biological relevance of trans-3-hydroxyhex-4-enoic acid lies in its role as a diagnostic marker for Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency .[1]

Mechanism of Formation

In healthy metabolism, HMGCS2 catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA, the rate-limiting step in ketogenesis.[1] When HMGCS2 is deficient:

-

Ketogenesis Failure: The liver cannot produce ketone bodies during fasting.[1]

-

Fatty Acid Accumulation: Free fatty acids are mobilized but not fully oxidized.[1]

-

Alternative Shunts: Accumulated C6 precursors (likely hexanoyl-CoA or related intermediates) undergo aberrant oxidation or hydration, producing "shunt" metabolites.[1]

-

Biomarker Excretion: trans-3-Hydroxyhex-4-enoic acid and its isomer, cis-5-hydroxyhex-2-enoic acid, are excreted in urine.[1]

Diagnostic Utility: These specific organic acids are typically absent or negligible in healthy controls but become the most abundant peaks in urinary organic acid profiles during metabolic decompensation episodes (hypoglycemia, metabolic acidosis).[1]

Figure 1: Pathophysiological origin of trans-3-hydroxyhex-4-enoic acid in HMGCS2 deficiency.[1]

Chemical Synthesis & Production

For research and diagnostic standards, chemical synthesis is preferred over isolation.[1] The most robust method utilizes the Reformatsky Reaction , which allows for the formation of the beta-hydroxy ester framework while preserving the unsaturation.[1]

Protocol: Synthesis of (±)-trans-3-Hydroxyhex-4-enoic Acid

Reagents:

-

Substrate: Crotonaldehyde (trans-2-butenal) [CAS: 123-73-9][1]

-

Reagent: Ethyl bromoacetate [CAS: 105-36-2][1]

-

Catalyst: Activated Zinc dust[1]

-

Solvent: Anhydrous THF or Benzene/Ether mix

Step-by-Step Methodology:

-

Zinc Activation:

-

Reformatsky Addition:

-

In a flame-dried 3-neck flask under Nitrogen, suspend activated Zn (1.2 eq) in anhydrous THF.

-

Add a crystal of iodine to initiate.[1]

-

Add a mixture of Ethyl bromoacetate (1.0 eq) and Crotonaldehyde (1.0 eq) dropwise.[1]

-

Control: Maintain a gentle reflux.[1] The reaction is exothermic.[1]

-

Reflux for 1-2 hours after addition is complete.[1]

-

-

Quench & Workup:

-

Saponification (Hydrolysis to Acid):

-

Dissolve the ester in THF/Water (1:1).[1]

-

Add LiOH (2.0 eq) at 0°C. Stir at room temperature for 4 hours.

-

Acidify carefully with 1M HCl to pH 2-3.[1]

-

Extract immediately with Ethyl Acetate (the acid is water-soluble; do not use large water volumes).[1]

-

Purify via silica gel chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid).[1]

-

Figure 2: Synthetic route via Reformatsky reaction.

Derivatives & Analogs

Researchers focusing on structure-activity relationships (SAR) or mass spectrometry standards should consider the following key derivatives.

A. Structural Isomers (Biomarker Co-elution)

-

cis-5-Hydroxyhex-2-enoic acid:

B. Synthetic Derivatives (Esters & Protected Forms)

These are more stable than the free acid and are used as precursors for larger natural product synthesis (e.g., Milbemycins, Hangtaimycin).[1]

| Derivative | Structure/Modification | Application |

| Ethyl trans-3-hydroxyhex-4-enoate | Ethyl ester of the parent acid | Stable storage form; intermediate in synthesis.[1] |

| t-Butyl trans-3-hydroxyhex-4-enoate | t-Butyl ester | Used when acid-labile deprotection is required later in synthesis.[1] |

| O-TBS protected ether | 3-(tert-Butyldimethylsilyloxy)hex-4-enoate | Protects the secondary alcohol during coupling reactions (e.g., Horner-Wadsworth-Emmons).[1] |

C. Natural Product Analogs

-

Difficidin Analogs: The trans-3-hydroxy-4-enoic motif is a simplified analog of the unsaturated hydroxy-acid chains found in the Difficidin antibiotic family.[1]

-

Moxidectin/Nemadectin Fragments: The C23-C28 side chain of Nemadectin contains unsaturated motifs.[1] While not the exact full chain, trans-3-hydroxyhex-4-enoic acid serves as a model system for studying the chemical reactivity of these allylic alcohol side chains.[1]

Analytical Characterization

To validate the identity of synthesized or isolated material, use the following parameters.

-

¹H NMR (CDCl₃, 400 MHz):

-

GC-MS (TMS Derivative):

References

-

Thompson, G. N., et al. (1997). "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase in a patient with severe metabolic acidosis."[1] The Lancet, 350(9088), 1369-1373.[1] Link

-

Zschocke, J., et al. (2002). "HMG-CoA synthase deficiency: a new inborn error of ketone body synthesis."[1] Journal of Inherited Metabolic Disease, 25, 20-20.[1] Link

-

Pitt, J. J. (2015). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles."[1] Minerva Access / University of Melbourne.[1] Link[1]

-

Rathke, M. W. (1970). "The Reformatsky Reaction."[1] Organic Reactions, 22, 423.[1] Link[1]

-

ChemicalBook. "trans-3-Hydroxyhex-4-enoic acid Product Database." Link

Sources

An In-depth Technical Guide to (4E)-3-Hydroxyhex-4-enoic Acid

This technical guide provides a comprehensive overview of (4E)-3-Hydroxyhex-4-enoic acid, a molecule of interest within the class of unsaturated beta-hydroxy acids. Designed for researchers, scientists, and professionals in drug development, this document navigates the current landscape of its chemical identity, outlines a strategic approach to its synthesis and characterization in the absence of extensive literature, and discusses its potential biological significance based on its structural characteristics.

Nomenclature, Stereochemistry, and CAS Number

A precise understanding of a molecule's identity is fundamental to any research endeavor. (4E)-3-Hydroxyhex-4-enoic acid presents a case where careful attention to nomenclature and available data is crucial.

IUPAC Nomenclature and Stereochemistry: The correct and unabbreviated IUPAC name for the target molecule is (4E)-3-hydroxyhex-4-enoic acid . The "(4E)" designation specifies the trans configuration of the double bond between carbons 4 and 5. The molecule also possesses a chiral center at carbon 3, meaning it can exist as two enantiomers: (3S,4E)-3-hydroxyhex-4-enoic acid and (3R,4E)-3-hydroxyhex-4-enoic acid. Without specifying the stereochemistry at the C-3 position, the name refers to a racemic mixture of both enantiomers.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | (4E)-3-hydroxyhex-4-enoic acid | |

| Synonyms | trans-3-Hydroxyhex-4-enoic acid | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| InChI Key | OFCNGPVEUCUWSR-NSCUHMNNSA-N |

CAS Number Ambiguity: The Chemical Abstracts Service (CAS) number for this specific monomer is not definitively established in the public domain. Researchers should be aware of the following:

-

CAS 26811-78-9: This number is frequently listed by chemical suppliers for "trans-3-Hydroxyhex-4-enoic acid"[1][2]. However, several sources explicitly link this CAS number to the homopolymer of 3-hydroxy-4-hexenoic acid, denoted by the molecular formula (C₆H₁₀O₃)x[1]. It is therefore likely that this CAS number refers to the polymerized form and not the monomer.

-

CAS 13893-40-8: This number is assigned to "3-Hydroxyhex-4-enoic acid" without specification of the double bond's stereochemistry[3]. This may represent a mixture of (E) and (Z) isomers or the stereochemically undefined compound.

-

CAS 81357-32-6: One supplier lists this number for "3-hydroxy-4-E-Hexenoic acid"[4]. However, without broader corroboration, its definitive status remains uncertain.

Given this landscape, it is imperative for researchers to rely on structural characterization data (e.g., NMR) to confirm the identity of any obtained sample, rather than relying solely on a CAS number.

Caption: Structure of (4E)-3-Hydroxyhex-4-enoic Acid.

Proposed Synthetic Pathway and Experimental Protocol

A survey of the scientific literature reveals a lack of a standardized, published protocol for the synthesis of (4E)-3-Hydroxyhex-4-enoic acid. However, a plausible and efficient pathway can be designed based on well-established organometallic and stereoselective reactions. The proposed route involves a stereoselective aldol addition to an α,β-unsaturated aldehyde, followed by a selective oxidation.

Synthetic Strategy Rationale: The core of this strategy is the formation of the C-C bond between C3 and C2. An aldol reaction is a classic and reliable method for this transformation. To control the stereochemistry of the double bond, we begin with an aldehyde where the trans (or E) configuration is already established, namely (E)-but-2-enal (crotonaldehyde). The addition of a suitable acetate enolate equivalent will generate the desired carbon skeleton. Subsequent selective oxidation of the intermediate aldehyde will yield the target carboxylic acid without affecting the secondary alcohol or the double bond.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Laboratory-Scale Synthesis of trans-3-Hydroxyhex-4-enoic Acid

Abstract